molecular formula C18H16O7 B1590107 5,7-Dihydroxy-3,4',8-trimethoxyflavone CAS No. 1570-09-8

5,7-Dihydroxy-3,4',8-trimethoxyflavone

Cat. No. B1590107
CAS RN: 1570-09-8
M. Wt: 344.3 g/mol
InChI Key: RXQVMRRNRHSOTC-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3,4’,8-trimethoxyflavone is an O-methylated flavone, a type of flavonoids . It can be found in Artemisia asiatica (Asteraceae) . It is also known as the 3’,4’,5’-tri-O-methyl ether of tricetin .


Molecular Structure Analysis

The molecular formula of 5,7-Dihydroxy-3,4’,8-trimethoxyflavone is C18H16O7 . Its average mass is 344.315 Da and its monoisotopic mass is 344.089600 Da . The structure of this compound was identified by 1D, 2D NMR (COSY, HMQC, HMBC), mass spectrometry, and IR spectra .


Physical And Chemical Properties Analysis

5,7-Dihydroxy-3,4’,8-trimethoxyflavone has a density of 1.5±0.1 g/cm3, a boiling point of 577.3±50.0 °C at 760 mmHg, and a flash point of 212.2±23.6 °C . It has 7 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

5,7-Dihydroxy-3,4’,8-trimethoxyflavone: A Comprehensive Analysis

Organic Synthesis and Pharmaceuticals: This compound serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals due to its chemical structure and properties .

Anticancer Potential: Studies suggest that polymethoxyflavones (PMFs), which include compounds like 5,7-Dihydroxy-3,4’,8-trimethoxyflavone, exhibit anti-inflammatory and anticancer activities. These compounds may influence cell proliferation through intracellular pathways .

Neuroprotective Effects: Research indicates that certain flavones may offer protective effects against neurodegenerative diseases, although specific studies on 5,7-Dihydroxy-3,4’,8-trimethoxyflavone are limited.

Anti-inflammatory Properties: Flavones are known for their anti-inflammatory properties. This compound could potentially be used to develop treatments for inflammatory conditions .

Role in Agrochemicals: As an intermediate in agrochemicals, this compound may contribute to the development of pesticides or herbicides with specific action mechanisms.

Pharmacological Research: Eupatilin (a derivative of flavone) has been discovered to be a major ingredient in several medicinal plants and has therapeutic potential. The role of 5,7-Dihydroxy-3,4’,8-trimethoxyflavone in similar pharmacological applications is an area of ongoing research .

properties

IUPAC Name

5,7-dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)15-18(24-3)14(21)13-11(19)8-12(20)16(23-2)17(13)25-15/h4-8,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQVMRRNRHSOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552456
Record name 5,7-Dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-3,4',8-trimethoxyflavone

CAS RN

1570-09-8
Record name 5,7-Dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Is there any difference in the biological activity of 5,7-Dihydroxy-3,4',8-trimethoxyflavone and its structural isomers?

A2: Interestingly, while 5,7-Dihydroxy-3,4',8-trimethoxyflavone showed cytotoxicity against cancer cell lines, its structural isomers, dihydromicromelin A and dihydromicromelin B, did not exhibit activity against MCF-7 and 4T1 cells []. This highlights the importance of the specific arrangement of functional groups in flavonoids for their biological activity and emphasizes the need for further structure-activity relationship studies.

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